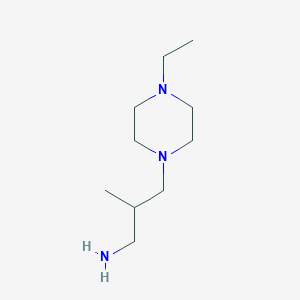

3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine

Vue d'ensemble

Description

“3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine” is a chemical compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C9H17N3 . Theoretical investigations on solvents effect in molecular structure (TD-DFT, MEP, HOMO-LUMO), topological analysis and molecular docking studies of similar compounds have been conducted .Applications De Recherche Scientifique

Advanced Organic Synthesis Applications

Amino-1,2,4-triazoles, while not the same, are structurally related to the compound and serve as a raw material in the fine organic synthesis industry. These compounds are utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility highlights the potential for compounds like 3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine to be used in a similar broad range of applications, from the development of analytical reagents to the creation of heat-resistant polymers and products with fluorescent properties (Nazarov et al., 2021).

Biomedical Research

Hoechst 33258 and its analogs, known for binding to the minor groove of double-stranded B-DNA, offer insights into how structurally related compounds like this compound could be explored for chromosomal and nuclear staining in cell biology. The usage of Hoechst derivatives in plant cell biology for DNA content analysis and chromosome analysis demonstrates the potential biomedical and biochemical applications of similar compounds (Issar & Kakkar, 2013).

Agricultural Chemistry

In agriculture, the use of 1-Methylcyclopropene (1-MCP) to improve the maintenance of fruit and vegetable quality showcases the potential agricultural applications of similar compounds. 1-MCP acts as an inhibitor of ethylene perception, indicating that compounds like this compound could be explored for their effects on ripening and senescence in agricultural products, further investigating the role of ethylene in these processes (Watkins, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Piperazine derivatives, which this compound is a part of, are known to have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine derivatives are known to interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

Piperazine derivatives are known to affect a variety of biochemical pathways, leading to their wide range of biological and pharmaceutical activity .

Result of Action

Piperazine derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their biological and pharmaceutical activity .

Propriétés

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-3-12-4-6-13(7-5-12)9-10(2)8-11/h10H,3-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQISYKFYHHIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200154.png)

![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)

![[1-(3-Methylbutyl)piperidin-4-yl]methanamine](/img/structure/B3200197.png)